molecular formula C8H12N2O3 B1462396 COC(OC)c1cc(=O)nc(C)[nH]1 CAS No. 1171926-69-4

COC(OC)c1cc(=O)nc(C)[nH]1

Cat. No. B1462396
CAS RN: 1171926-69-4
M. Wt: 184.19 g/mol
InChI Key: LKVDHLFOBICUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

COC(OC)c1cc(=O)nc(C)[nH]1 is a chemical compound that is widely used in laboratory experiments and scientific research. It is a cyclic organic compound with a molecular formula of C6H10O3 and is also known as cyclohexanecarboxylic acid. This compound is a colorless, odorless solid that is soluble in water and is commonly used in the synthesis of other compounds. It has a wide range of applications in the scientific community, including its use as a reagent, a reactant in organic synthesis, and a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of COC(OC)c1cc(=O)nc(C)[nH]1 is not well understood. However, it is believed to act as a proton donor in the presence of a base, such as a hydroxide ion. This proton donation results in the formation of a cyclic amine, which can be used as a reactant in organic synthesis. Additionally, the compound can act as a Lewis acid, which can catalyze the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effect on the body’s metabolism, as it can act as a proton donor and a Lewis acid. Additionally, it has been suggested that the compound may have some effect on the immune system, as it can act as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

COC(OC)c1cc(=O)nc(C)[nH]1 has several advantages for use in laboratory experiments. It is a colorless, odorless solid that is soluble in water and is relatively inexpensive to obtain. Additionally, it is a versatile compound that can be used in a variety of organic reactions. However, the compound is not widely used in the scientific community due to its lack of toxicity data and its limited availability.

Future Directions

There are several potential future directions for the use of COC(OC)c1cc(=O)nc(C)[nH]1. One potential direction is the development of new synthetic methods using the compound. Additionally, further research could be conducted to determine the biochemical and physiological effects of the compound. Additionally, further research could be conducted to determine the toxicity of the compound and its potential uses in pharmaceuticals. Finally, additional research could be conducted to explore the potential use of the compound in catalytic reactions.

Scientific Research Applications

COC(OC)c1cc(=O)nc(C)[nH]1 has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and is used in the synthesis of other compounds. It is also used as a catalyst in organic reactions, such as the synthesis of esters, amides, and amines. Additionally, it is used as a solvent in chromatography and is used in the synthesis of pharmaceuticals.

properties

IUPAC Name

4-(dimethoxymethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5-9-6(4-7(11)10-5)8(12-2)13-3/h4,8H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVDHLFOBICUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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